N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-24-11-13(9-22-24)16-12(5-4-8-21-16)10-23-27(25,26)15-7-3-2-6-14(15)17(18,19)20/h2-9,11,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMABVSPHZWNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyrazole Ring : This is achieved through reactions involving hydrazines and 1,3-dicarbonyl compounds.
- Pyridine Ring Formation : Cyclization reactions with suitable precursors yield the pyridine structure.
- Sulfonamide Formation : The final step involves coupling with a trifluoromethyl benzenesulfonamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways crucial for cellular functions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance:
- In vitro studies on cancer cell lines such as MCF7 and A549 showed that compounds with similar structures have IC50 values ranging from 3.79 µM to 42.30 µM, indicating significant cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF7 | 3.79 |
| Example 2 | A549 | 26 |
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- Studies demonstrated that related pyrazole compounds inhibited COX enzymes, showing IC50 values comparable to established anti-inflammatory drugs like diclofenac .
| Compound | Inhibition Assay | IC50 (µg/mL) |
|---|---|---|
| Pyrazole Derivative | COX Inhibition | 44.81 |
| Diclofenac | COX Inhibition | 54.65 |
4. Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
Case Study: Anticancer Potential
In a study by Bouabdallah et al., derivatives similar to this compound exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Case Study: Anti-inflammatory Activity
A review highlighted that certain pyrazole-linked compounds demonstrated remarkable anti-inflammatory effects in animal models, significantly reducing paw swelling in acute inflammatory conditions .
Comparison with Similar Compounds
Key Observations :
- The target compound utilizes a pyridine-pyrazole scaffold, contrasting with the pyrazolo-pyrimidine-chromen hybrid in Example 53 and the benzothiazole-pyridone system in Compound 10a.
- The trifluoromethyl group in the target compound may enhance metabolic stability and lipophilicity compared to fluoro or methyl substituents in analogs .
- Sulfonamide groups are common across all compounds, suggesting shared mechanisms such as enzyme inhibition via hydrogen bonding or electrostatic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
